molecular formula C8H6ClF3O4S B1446907 4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 956468-19-2

4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No. B1446907
M. Wt: 290.64 g/mol
InChI Key: ZEVKXUVJWXWKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride” is a chemical compound with the molecular formula C8H6ClF3O4S . It is used as an intermediate in the production of various molecules.


Molecular Structure Analysis

The molecular structure of “4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride” consists of a benzene ring substituted with a methoxy group, a trifluoromethoxy group, and a sulfonyl chloride group .

Scientific Research Applications

  • Synthesis of Sulfonyls

    • Application : 3-Methoxybenzenesulfonyl chloride may be used to synthesize 3-(4-phenylpiperazin-1yl) sulfonyls .
    • Outcome : The outcome of this reaction would be the formation of a new compound, 3-(4-phenylpiperazin-1yl) sulfonyl .
  • Desulfitative Arylation

    • Application : 4-(Trifluoromethyl)benzenesulfonyl chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .
    • Outcome : The outcome of this reaction would be the formation of β-arylated thiophenes and 2,5-diarylated pyrrole .
  • Synthesis of 3-(4-phenylpiperazin-1yl) sulfonyls

    • Application : 3-Methoxybenzenesulfonyl chloride may be used to synthesize 3-(4-phenylpiperazin-1yl) sulfonyls .
    • Outcome : The outcome of this reaction would be the formation of a new compound, 3-(4-phenylpiperazin-1yl) sulfonyl .
  • Synthesis of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H pyrazol-5-yl)-3-methoxybenzenesulfonamide

    • Application : 3-Methoxybenzenesulfonyl chloride may be used to synthesize N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H pyrazol-5-yl)-3-methoxybenzenesulfonamide .
    • Outcome : The outcome of this reaction would be the formation of a new compound, N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H pyrazol-5-yl)-3-methoxybenzenesulfonamide .

Safety And Hazards

Benzenesulfonyl chlorides, including “4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride”, are generally considered hazardous. They can cause severe skin burns and eye damage. They are harmful if swallowed and harmful to aquatic life .

properties

IUPAC Name

4-methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O4S/c1-15-6-3-2-5(17(9,13)14)4-7(6)16-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVKXUVJWXWKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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